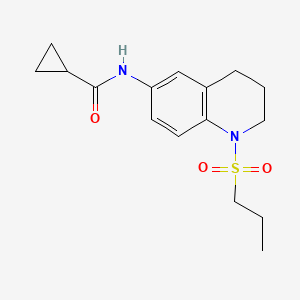![molecular formula C21H18N4O2S B14972604 N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B14972604.png)
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(METHYLSULFANYL)PHENYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE is a complex organic compound with the molecular formula C21H18N4OS2 and a molecular weight of 406.5 g/mol. This compound features a pyrazolo[1,5-a]pyrazine core, which is a nitrogen-containing heterocycle known for its diverse biological activities
Vorbereitungsmethoden
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE can be achieved through various synthetic routes. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
N-[3-(METHYLSULFANYL)PHENYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, antiviral, and anticancer properties . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine core allows it to bind to enzymes and receptors involved in various biological processes . For instance, it may inhibit the activity of certain kinases or enzymes, leading to the modulation of signaling pathways and cellular functions . The presence of the methylsulfanyl group further enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N-[3-(METHYLSULFANYL)PHENYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE can be compared with other similar compounds, such as N-[3-(Methylsulfanyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide and N-[3-(Methylsulfanyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide . These compounds share similar structural features, such as the presence of a methylsulfanyl group and a heterocyclic core.
Eigenschaften
Molekularformel |
C21H18N4O2S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-28-17-9-5-8-16(12-17)22-20(26)14-24-10-11-25-19(21(24)27)13-18(23-25)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,26) |
InChI-Schlüssel |
ASOUNFKTJMASKM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-isobutyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14972560.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14972567.png)
![3,4-diethoxy-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972580.png)

![N-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B14972592.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B14972596.png)
![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972606.png)
![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B14972619.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14972630.png)
